molecular formula C12H11NO4 B3387906 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid CAS No. 853724-02-4

2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid

Cat. No.: B3387906
CAS No.: 853724-02-4
M. Wt: 233.22 g/mol
InChI Key: RVDJXYPBINWDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Methoxycarbonyl)-1H-indol-1-yl]acetic acid (CAS: CID 4962452) is an indole derivative with a molecular formula of C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Its structure features:

  • A methoxycarbonyl group (-COOCH₃) at position 3 of the indole ring.
  • An acetic acid moiety (-CH₂COOH) at position 1. The compound’s predicted collision cross-section (CCS) values range from 148.5–160.6 Ų depending on the adduct, suggesting moderate polarity .

Properties

IUPAC Name

2-(3-methoxycarbonylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-12(16)9-6-13(7-11(14)15)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDJXYPBINWDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263175
Record name 3-(Methoxycarbonyl)-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853724-02-4
Record name 3-(Methoxycarbonyl)-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853724-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxycarbonyl)-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid typically involves the construction of the indole ring followed by the introduction of the methoxycarbonyl group and the acetic acid moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps may include esterification and carboxylation reactions to introduce the methoxycarbonyl and acetic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Anticancer Properties

Mechanism of Action
MIAM has demonstrated significant antitumor activity against various cancer cell lines. Research indicates that it inhibits the growth of hepatocellular carcinoma (HCC) cells by inducing apoptosis and increasing the levels of reactive oxygen species (ROS) within the cells. This compound appears to activate critical pathways such as NADPH oxidase 4 (NOX4) and Sirtuin 3 (SIRT3), which are involved in cellular stress responses and apoptosis regulation .

Case Studies

  • Hepatocellular Carcinoma : A study showed that MIAM effectively inhibited the growth of HCC Bel-7402 cells and their resistant variants. The compound's action was linked to the upregulation of SIRT3, suggesting a potential pathway for overcoming drug resistance in cancer therapy .
  • Solid Tumors : Other studies have highlighted MIAM's efficacy against solid tumors, including colon and lung cancers. The compound's derivatives have been tested for their cytotoxic effects on various human tumor cell lines, demonstrating promising results in inhibiting cell proliferation .

Biochemical Interactions

Antioxidant Activity
MIAM exhibits antioxidant properties, which contribute to its anticancer effects. By modulating oxidative stress levels within cancer cells, it can enhance the efficacy of other therapeutic agents and reduce side effects associated with conventional chemotherapy .

Synergistic Effects with Other Compounds
Research has indicated that MIAM may work synergistically with other drugs to enhance their therapeutic effects. For instance, combining MIAM with established chemotherapeutic agents could improve treatment outcomes for patients with resistant forms of cancer .

Synthesis and Derivatives

The synthesis of MIAM involves several chemical reactions that yield various derivatives with enhanced biological activities. These derivatives are being explored for their potential as novel anticancer agents:

  • Structure-Activity Relationship (SAR) studies are ongoing to identify modifications that could improve potency and selectivity against specific cancer types .

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits growth of HCC and solid tumorsInduces apoptosis via ROS; activates NOX4/SIRT3
Antioxidant PropertiesReduces oxidative stressEnhances efficacy of other chemotherapeutics
Synergistic EffectsWorks well with other drugsPotential to overcome drug resistance
Synthesis & DerivativesVarious derivatives under investigationOngoing SAR studies for improved potency

Mechanism of Action

The mechanism of action of 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The methoxycarbonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application Reference
2-[3-(Methoxycarbonyl)-1H-indol-1-yl]acetic acid -COOCH₃ (3), -CH₂COOH (1) C₁₂H₁₁NO₄ 233.22 Not reported
[3-(2-Thienylcarbonyl)-1H-indol-1-yl]acetic acid -CO-(thiophene-2-yl) (3) C₁₅H₁₁NO₃S 285.32 Not reported (ChemSpider ID: 1653473)
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid -OCH₃ (7), -COCOOH (3) C₁₁H₉NO₄ 219.19 Intermediate in marine drug synthesis
MOMI-1 (Curcumin derivative) Complex cyclohexenone substituent C₂₄H₂₀N₂O₅ 416.43 Induces autophagy in A549 lung cancer cells (20 µM)
2-Methyl-3-indoleacetic acid -CH₃ (2), -CH₂COOH (3) C₁₁H₁₁NO₂ 189.21 Plant growth regulator
2-(3-Formyl-1H-indol-1-yl)acetic acid -CHO (3), -CH₂COOH (1) C₁₁H₉NO₃ 203.19 Intermediate in monocarboxylate inhibitor synthesis
5-Hydroxyindole-3-acetic acid (HIAA) -OH (5), -CH₂COOH (3) C₁₀H₉NO₃ 191.18 Serotonin metabolite; biomarker
Key Observations:

Substituent Position: The acetic acid group at position 1 (target compound) vs. position 3 (HIAA, 2-methyl-3-indoleacetic acid) alters polarity and receptor binding. For example, GPR40 agonists with acetic acid at position 1 show enhanced activity compared to position 3 derivatives .

Functional Group Impact: Thienylcarbonyl (): The sulfur-containing thiophene ring increases molecular weight and may enhance lipophilicity, affecting membrane permeability. Oxoacetic acid (): The α-keto acid moiety (-COCOOH) is highly polar, likely reducing bioavailability compared to the target compound’s acetic acid group. Formyl group (): The aldehyde (-CHO) is reactive and may serve as a synthetic intermediate for further modifications, such as Knoevenagel condensations .

Physicochemical Properties

  • Solubility : The target compound’s carboxylic acid group enhances water solubility compared to esterified analogs (e.g., methyl 2-(1H-indol-3-yl)acetate ).

Biological Activity

2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid, often referred to as MIAM (Methyl Indole Acetic Acid), is a novel indole compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies highlighting its efficacy against various cancer types.

MIAM plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, notably:

  • NADPH oxidase 4 (NOX4) : Activation leads to increased reactive oxygen species (ROS) production.
  • Sirtuin 3 (SIRT3) : Involvement in cellular metabolism and apoptosis regulation.

These interactions suggest that MIAM may inhibit the growth of certain cancer cells, particularly hepatocellular carcinoma (HCC) cells, by modulating oxidative stress pathways and influencing cell cycle dynamics .

Cellular Effects

MIAM exhibits diverse effects on cellular processes:

  • Apoptosis Induction : Increased ROS levels lead to apoptosis in HCC cells.
  • Cell Cycle Arrest : MIAM induces cell cycle arrest at the G0/G1 phase, inhibiting proliferation.
  • Resistance Overcoming : In resistant HCC variants (Bel-7402/5FU), MIAM demonstrates enhanced efficacy compared to parent cell lines .

Molecular Mechanism

The mechanism of action of MIAM involves several pathways:

  • Activation of NOX4 : This leads to elevated ROS levels, contributing to apoptosis.
  • SIRT3 Modulation : MIAM enhances SIRT3 expression, which is crucial for mitochondrial function and apoptosis regulation.
  • Cellular Energy Dynamics : MIAM reduces intracellular ATP levels while increasing p53/p21 and SOD2/Bax levels, indicating a shift towards pro-apoptotic signaling .

Case Study 1: Hepatocellular Carcinoma

A study investigated the effects of MIAM on human HCC cells (Bel-7402). Results indicated that MIAM significantly inhibited cell growth through:

  • Increased ROS production.
  • Induction of apoptosis via caspase activation.
  • Cell cycle arrest at G0/G1 phase.

This study concluded that MIAM could be a promising therapeutic agent against HCC due to its dual action on apoptosis and cell cycle regulation .

Case Study 2: Anticancer Efficacy in Mouse Models

In vivo studies demonstrated that MIAM effectively inhibited HCC growth in xenograft models without significant toxicity. The compound's ability to modulate SIRT3 levels was highlighted as a critical factor in enhancing sensitivity to treatment .

Comparative Analysis of Biological Activity

Property/EffectMIAMOther Indole Compounds
Apoptosis InductionHighVariable
Cell Cycle ArrestG0/G1 PhaseG1 Phase in some compounds
ROS ProductionSignificantModerate
SIRT3 ModulationUpregulatedNot consistently observed
Toxicity in Animal ModelsLowVariable

Q & A

Q. What are the established synthetic routes for 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid, and what catalytic systems are commonly employed?

The synthesis of this compound typically involves functionalization of the indole core. For example, iridium-catalyzed N-allylation of indoles has been used to generate structurally related 3-(methoxycarbonyl)-indole derivatives. In one protocol, chiral N-allylindoles are synthesized via enantioselective catalysis (87% yield), followed by oxidation to yield propanoic acid derivatives . Key steps include:

  • Catalyst selection : Chiral iridium complexes for enantioselective allylation.
  • Oxidation : Sequential hydroboration and iodobenzene diacetate-mediated oxidation to introduce carboxylic acid groups.
  • Purification : Chromatography or crystallization to isolate the product.

Q. How is the structural integrity of this compound validated in synthetic studies?

Structural confirmation relies on multimodal spectroscopic and crystallographic analysis:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxycarbonyl at C3 and acetic acid at N1) .
  • X-ray diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving torsional angles and hydrogen-bonding networks .
  • FT-IR/Raman : Confirm functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for methoxycarbonyl) .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic and reactive properties of this compound?

Density Functional Theory (DFT) calculations are used to:

  • Map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Simulate vibrational spectra (FT-IR/Raman) and compare with experimental data to validate conformers .
  • Analyze charge distribution at the indole nitrogen and methoxycarbonyl group to elucidate nucleophilic/electrophilic sites .
    Software like Gaussian or ORCA is typically used, with basis sets (e.g., B3LYP/6-311++G(d,p)) optimized for accuracy .

Q. How can contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects) be resolved?

Discrepancies may arise from:

  • Structural variability : Minor substituent changes (e.g., hydroxyl vs. methoxy groups) alter bioactivity .
  • Assay conditions : Antioxidant activity measured via DPPH/ABTS assays may conflict with cytotoxicity results from MTT assays due to redox interference .
    Mitigation strategies :
  • Dose-response profiling : Establish activity thresholds across multiple assays.
  • Computational docking : Predict binding affinities to targets like integrins or kinases to rationalize observed effects .

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics?

Key factors include:

  • Solubility optimization : Use co-solvents (e.g., DMSO/PEG) or prodrug strategies (e.g., esterification of the carboxylic acid) .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Analytical methods : LC-MS/MS for quantification in plasma, with calibration curves validated per ICH guidelines .

Methodological Challenges and Solutions

Q. How are crystallographic disorders resolved in the X-ray structure of this compound?

Disorder in the methoxycarbonyl or acetic acid groups is addressed by:

  • Multi-position refinement : SHELXL’s PART instruction models alternate conformers .
  • Thermal parameter analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion .
  • Twinned data refinement : For non-merohedral twinning, HKLF5 format in SHELXL improves data integration .

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst recycling : Heterogeneous catalysts (e.g., Ir immobilized on silica) reduce costs .
  • Flow chemistry : Continuous reactors enhance reaction control and scalability for oxidation steps .
  • Byproduct suppression : Additives like TEMPO minimize over-oxidation during carboxylic acid formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.